4'-Epi Lamivudine is a synthetic compound that represents a derivative of lamivudine, which is primarily utilized in the treatment of viral infections such as human immunodeficiency virus and hepatitis B virus. This compound features a unique combination of a cytosine base and an oxathiolane ring, contributing to its biological activity as a nucleoside analogue. Its chemical identity is characterized by the presence of specific functional groups that enhance its efficacy against viral replication.
4'-Epi Lamivudine is synthesized through chemical processes rather than being derived from natural sources. The primary synthetic route involves the condensation of cytosine with an appropriate oxathiolane precursor, utilizing various catalysts and solvents to achieve the desired stereochemistry and yield.
This compound falls under the category of nucleoside analogues, which are crucial in antiviral therapies. Nucleoside analogues mimic naturally occurring nucleosides, thereby interfering with viral nucleic acid synthesis. 4'-Epi Lamivudine specifically targets enzymes involved in viral replication, making it a valuable tool in antiviral pharmacotherapy.
The synthesis of 4'-Epi Lamivudine generally involves several key steps:
The reaction conditions for synthesizing 4'-Epi Lamivudine include:
The molecular structure of 4'-Epi Lamivudine can be represented by its chemical formula . The structure includes:
Key structural data includes:
4'-Epi Lamivudine participates in various chemical reactions, including:
Common reagents used in these reactions include:
4'-Epi Lamivudine exerts its antiviral effects primarily through:
The pharmacokinetics indicate that 4'-Epi Lamivudine is rapidly absorbed after oral administration, with peak serum concentrations typically reached within 0.5 to 1.5 hours post-dose.
4'-Epi Lamivudine has significant applications across various fields:
4'-Epi Lamivudine is a stereoisomer of the antiviral drug lamivudine (3TC), distinguished by the inverted configuration at the 4'-carbon of the oxathiolane ring. Both compounds share the molecular formula C₈H₁₁N₃O₃S and identical functional groups: a cytosine base, hydroxymethyl group, and sulfur atom within the five-membered ring [4] [6]. The crucial divergence occurs in the three-dimensional orientation of the 4'-hydroxymethyl moiety, altering spatial interactions with biological targets.
Crystallographic studies reveal that lamivudine adopts a cis-configuration between the 4'-hydroxymethyl group and the cytosine base, whereas 4'-Epi Lamivudine exhibits a trans-orientation. This inversion modifies the molecule's dipole moment (calculated Δμ = 0.8 Debye) and solvent-accessible surface area (SASA), reducing its complementarity to the active site of HIV-1 reverse transcriptase [9] [10].
Table 1: Comparative Structural Parameters
Parameter | Lamivudine | 4'-Epi Lamivudine | Analytical Method |
---|---|---|---|
Molecular Formula | C₈H₁₁N₃O₃S | C₈H₁₁N₃O₃S | High-Resolution MS |
C4' Configuration | R | S | XRD [9] |
Ring Puckering | Envelope (S out) | Half-chair (C2'-endo) | DFT Calculations |
LogP (Calculated) | -0.85 | -0.78 | Chromatography [7] |
The stereogenic center at C4' in lamivudine derivatives dictates chiral recognition by viral polymerases. In lamivudine, the natural β-L-configuration (2R,5S) positions the 4'-hydroxymethyl group equatorially, optimizing hydrogen bonding with reverse transcriptase residues (e.g., Lys65, Asp113) [10]. 4'-Epi Lamivudine’s inverted S-configuration forces an axial orientation, sterically clashing with Tyr115 and reducing binding affinity by 40-fold [1] [9].
Epimerization pathways were investigated using isotopic labeling. Studies with ¹³C/¹⁵N-labeled lamivudine (CID 71316357) confirmed that base-catalyzed epimerization occurs via a retro-aldol mechanism, where the C4'-C5' bond cleaves to form a glycoaldehyde intermediate. Reprotonation at C4' generates the epimer with S-configuration [5] [9]. The energy barrier for this process is 24.3 kcal/mol, as determined by Arrhenius plots of epimerization kinetics [9].
X-ray Diffraction (XRD)
Single-crystal XRD analysis of 4'-Epi Lamivudine confirmed the S-configuration at C4', showing a torsion angle (O1'-C4'-C5'-O5') of 178.5° vs. 62.3° in lamivudine. The crystal lattice belongs to the monoclinic space group P2₁ with unit cell dimensions a = 5.42 Å, b = 7.89 Å, c = 10.23 Å, and β = 98.5° [9]. Hydrogen bonding between N4-H⋯O5' (2.89 Å) stabilizes the trans conformation, contrasting with lamivudine’s O5'-H⋯N3 bond (2.67 Å) [9].
Nuclear Magnetic Resonance (NMR)
¹H NMR spectra exhibit diagnostic shifts for H4':
The downfield shift and increased coupling constant reflect enhanced steric interactions between H4' and H5' protons. ¹³C NMR confirms inversion through C4' chemical shift changes (Δδ = +1.8 ppm) due to altered ring strain [7].
Fourier-Transform Infrared (FT-IR)
Key FT-IR differences occur in the 1000–1100 cm⁻¹ region:
Table 2: Spectroscopic Signatures of 4'-Configuration
Technique | Lamivudine Signal | 4'-Epi Lamivudine Signal | Structural Implication |
---|---|---|---|
¹H NMR (H4') | δ 4.12 ppm (dd, J=6.5 Hz) | δ 4.35 ppm (dd, J=8.1 Hz) | Axial-equatorial vs. axial-axial coupling |
¹³C NMR (C4') | δ 82.3 ppm | δ 84.1 ppm | Increased steric strain |
FT-IR | ν(C-O) 1056 cm⁻¹ | ν(C-O) 1072/1039 cm⁻¹ | Asymmetric bond polarization |
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level simulated the epimerization of lamivudine to its 4'-epimer. The reaction coordinate involves three states:
The transition state (TS) for ring opening shows elongated C4'-C5' (1.98 Å vs. 1.54 Å ground state) and partial negative charge on O5' (NPA = -0.72). Solvent models (PCM) indicate water lowers the TS barrier by 6.1 kcal/mol via proton shuttling [9]. Metadynamics simulations further revealed that epimerization accelerates above 150°C, correlating with thermal degradation data (TGA onset: 232°C for lamivudine vs. 218°C for epimer) [9] [10].
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